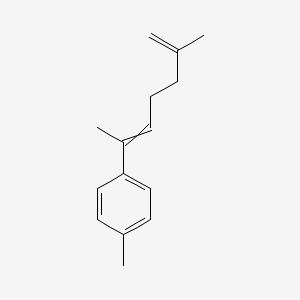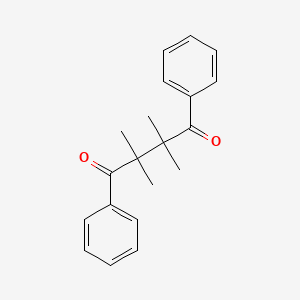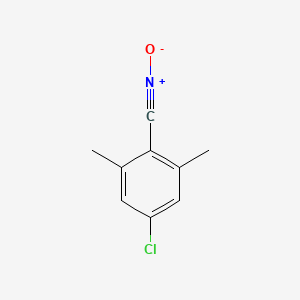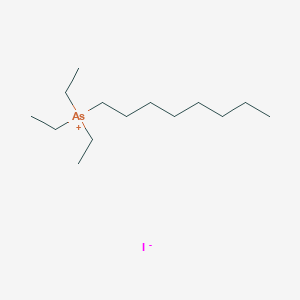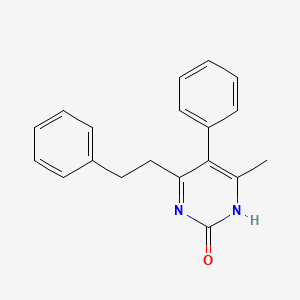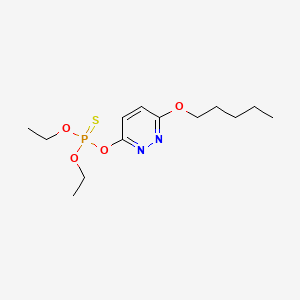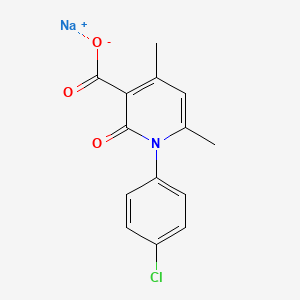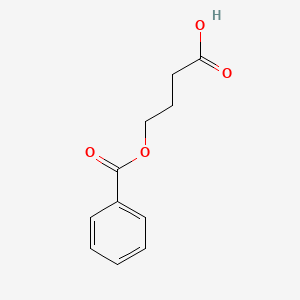
4-(Benzoyloxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzoyloxy)butanoic acid, also known as 4-phenylmethoxybutanoic acid, is an organic compound with the molecular formula C11H14O3. It is a derivative of butanoic acid where a benzoyloxy group is attached to the fourth carbon of the butanoic acid chain. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Benzoyloxy)butanoic acid can be synthesized from γ-butyrolactone. The synthesis involves the nucleophilic ring opening of γ-butyrolactone with benzyl alcohol under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzoyloxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The benzoyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form 4-hydroxybutanoic acid.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are employed under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 4-hydroxybutanoic acid.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzoyloxy)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 4-(Benzoyloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical reactions. The compound may also act as a substrate for enzymes involved in fatty acid metabolism, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutanoic acid: A reduction product of 4-(Benzoyloxy)butanoic acid.
Benzoic acid: An oxidation product of the benzoyloxy group.
Butanoic acid: The parent compound without the benzoyloxy group.
Uniqueness
This compound is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity. This functional group allows for diverse chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and industrial processes .
Properties
CAS No. |
30436-10-3 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-benzoyloxybutanoic acid |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-4-8-15-11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |
InChI Key |
CCCBZXGXGWZIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
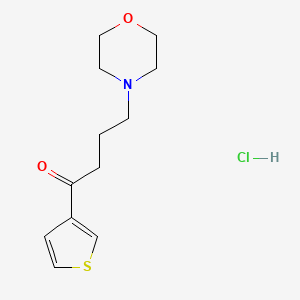
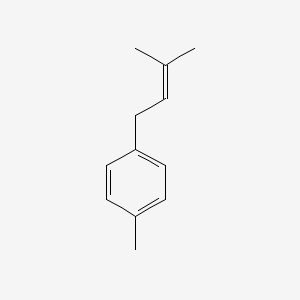
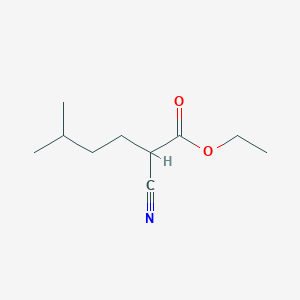
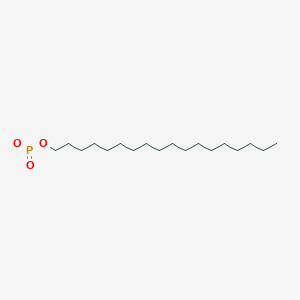
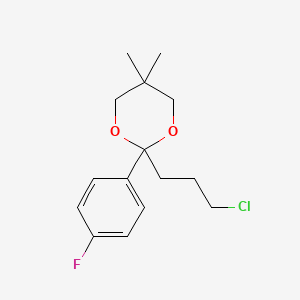
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
